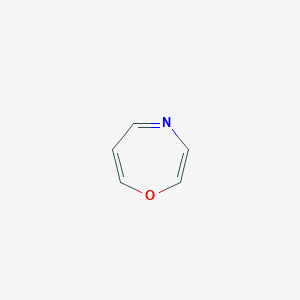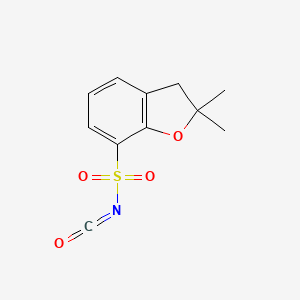
tert-butyl N-(2-amino-4-thiophen-3-ylphenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
tert-butyl N-(2-amino-4-thiophen-3-ylphenyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an amino group, and a thienyl group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl [2-amino-4-(3-thienyl)phenyl]carbamate typically involves the condensation of tert-butyl 2-amino phenylcarbamate with a thienyl-substituted carboxylic acid. The reaction is often carried out in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond . The reaction conditions usually include mild temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
tert-butyl N-(2-amino-4-thiophen-3-ylphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl group can yield sulfoxides or sulfones, while reduction of a nitro group will produce an amino group.
科学的研究の応用
Chemistry
In chemistry, tert-butyl [2-amino-4-(3-thienyl)phenyl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein binding. Its ability to form stable complexes with biological molecules makes it useful in biochemical assays.
Medicine
Studies have shown that similar compounds exhibit significant anti-inflammatory activity, which could be harnessed for therapeutic purposes .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers or coatings can enhance their performance and durability.
作用機序
The mechanism of action of tert-butyl [2-amino-4-(3-thienyl)phenyl]carbamate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways and targets can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
tert-butyl N-(2-amino-4-thiophen-3-ylphenyl)carbamate: Characterized by the presence of a thienyl group.
Tert-butyl [2-amino-4-(4-methylphenyl)phenyl]carbamate: Contains a methyl-substituted phenyl group.
Tert-butyl [2-amino-4-(3-pyridyl)phenyl]carbamate: Features a pyridyl group instead of a thienyl group.
Uniqueness
The uniqueness of tert-butyl [2-amino-4-(3-thienyl)phenyl]carbamate lies in its thienyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with biological or chemical targets are required.
特性
分子式 |
C15H18N2O2S |
|---|---|
分子量 |
290.4 g/mol |
IUPAC名 |
tert-butyl N-(2-amino-4-thiophen-3-ylphenyl)carbamate |
InChI |
InChI=1S/C15H18N2O2S/c1-15(2,3)19-14(18)17-13-5-4-10(8-12(13)16)11-6-7-20-9-11/h4-9H,16H2,1-3H3,(H,17,18) |
InChIキー |
CQLWGCAQHYYESW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C2=CSC=C2)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details


試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(benzo[d][1,3]dioxol-5-yloxy)-N-methylethanamine](/img/structure/B8637152.png)


![3-Bromo-7-methylthieno[3,2-c]pyridin-4(5h)-one](/img/structure/B8637176.png)

![Methyl {4-[1-(4-iodophenyl)-1,2-dimethylpropyl]phenoxy}(pyridin-2-yl)acetate](/img/structure/B8637188.png)


![2-[2-(2,4-Dichlorophenyl)ethyl]oxirane](/img/structure/B8637204.png)
![2-Pyridinamine, 3-[4-(trifluoromethoxy)phenyl]-](/img/structure/B8637206.png)
![Ethyl 4-(1H-pyrrolo[2,3-B]pyridin-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B8637212.png)

